2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-15(25-17-5-3-2-4-6-17)19(24)22-8-10-23(11-9-22)20-21-18(14-27-20)16-7-12-26-13-16/h2-7,12-15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQPUXDOMMKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperazine and thiophene rings via nucleophilic substitution reactions. The final step often involves the coupling of the phenoxy group to the propanone backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also interfere with DNA synthesis or protein function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of piperazine-thiazole derivatives. Below is a systematic comparison with structurally related compounds from the evidence:
Core Structural Variations
Key Observations:
- Substituent Diversity : The target compound lacks urea groups (common in and analogs), which may reduce hydrogen-bonding capacity but improve metabolic stability.
- Thiophene vs. Fluorinated Aromatics : The thiophene group in the target compound introduces sulfur-based electronic effects, contrasting with fluorophenyl/chlorophenyl groups in analogs (e.g., 11a, 4), which enhance electronegativity and lipophilicity.
Key Observations:
- Synthetic Efficiency : Urea derivatives (e.g., 1f, 11a) exhibit high yields (70–88%), suggesting robust synthetic routes. The target compound’s synthesis may follow similar piperazine-thiazole coupling strategies.
- Spectroscopic Characterization : Analogs in and are validated via ESI-MS and ¹H-NMR, whereas data gaps exist for the target compound.
Functional Group Impact on Properties
- Thiophene-Thiazole vs. Benzothiazole : The thiophene-thiazole system in the target compound may exhibit lower electron-withdrawing effects compared to fluorobenzo-thiazole (), affecting redox behavior or binding affinity.
- Phenoxy-Propanone vs. Urea: The ketone group in the target compound offers different reactivity (e.g., susceptibility to nucleophilic attack) compared to urea’s hydrogen-bonding capability.
Biological Activity
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of structural elements, including a phenoxy group, a thiophene ring, and a piperazine moiety, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.4 g/mol. The structural components include:
| Component | Structure |
|---|---|
| Phenoxy Group | CHO |
| Thiophene Ring | CHS |
| Piperazine Moiety | CHN |
The biological activity of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The phenoxy and thiophene groups may enhance binding affinity, while the piperazine ring influences conformation and reactivity. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one exhibit significant antimicrobial activity. For instance, derivatives with similar structures have demonstrated antifungal activity against various pathogens.
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A30 | 0.03 | Candida albicans |
| Compound A31 | 0.25 | Cryptococcus neoformans |
| Compound A33 | 2 | Aspergillus fumigatus |
Studies have shown that these compounds can disrupt microbial cell integrity, potentially through mechanisms involving DNA gyrase inhibition, leading to cell death .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole, against strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that the compound was taken up by more than 50% of microbial cells within 30 minutes, resulting in significant cell disruption without membrane disintegration. This suggests a mechanism involving intracellular targets such as DNA gyrase .
Evaluation of Anticancer Potential
Another study explored the anticancer potential of thiazole derivatives, indicating that modifications to the thiazole ring could enhance cytotoxicity against cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
